molecular formula C23H20F3NO2 B2899042 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1396716-48-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

Cat. No. B2899042
CAS RN: 1396716-48-5
M. Wt: 399.413
InChI Key: ZQDINCLWODHVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising therapeutic potential in various diseases, including B-cell malignancies and autoimmune disorders.

Mechanism of Action

Further studies are needed to elucidate the precise mechanism of action of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide and its effects on various cellular processes.
Conclusion:
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a promising compound with significant therapeutic potential in various diseases. Its potent and selective inhibition of BTK makes it an ideal tool for studying the role of BTK in various cellular processes. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies, and further research is ongoing to evaluate its safety and efficacy profiles in various diseases.

Advantages and Limitations for Lab Experiments

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects, making it an ideal tool for studying the role of BTK in various cellular processes. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is also commercially available, making it readily accessible for researchers. However, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has some limitations for laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy profiles are still under investigation. In addition, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a highly lipophilic compound, which may affect its pharmacokinetic properties and bioavailability.

Future Directions

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies, and further research is ongoing to evaluate its therapeutic potential in various diseases. Some of the future directions for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide research include:
1. Combination therapy: N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide may be used in combination with other agents, such as monoclonal antibodies and chemotherapy, to enhance its therapeutic efficacy.
2. Biomarker identification: Identification of biomarkers that predict response to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide may help in patient selection and treatment optimization.
3. Safety and efficacy profiles: Long-term safety and efficacy profiles of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide in various diseases need to be evaluated in larger clinical trials.
4.

Synthesis Methods

The synthesis of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(trifluoromethyl)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1-(4-biphenylyl)propan-1-ol to yield the desired product, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide. The synthesis of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a multistep process and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical and clinical settings for its therapeutic potential in various diseases. In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), BTK inhibition has shown promising results. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has demonstrated potent and selective inhibition of BTK in preclinical studies and has been evaluated in phase I clinical trials in patients with relapsed or refractory CLL and MCL. The results of these trials have shown promising efficacy and safety profiles, and further studies are ongoing.

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO2/c1-22(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(28)19-9-5-6-10-20(19)23(24,25)26/h2-14,29H,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDINCLWODHVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.